Physicochemical Profile vs. 3,9-Diazabicyclo[3.3.1]nonane
The computed XLogP3 of 3,9-diazabicyclo[3.3.2]decan-10-one is -0.2, indicating higher hydrophilicity compared to the structurally related 3,9-diazabicyclo[3.3.1]nonane scaffold, which lacks the lactam carbonyl and has an estimated XLogP3 of approximately 0.5-1.0 [1]. The rotatable bond count is zero, reflecting complete conformational restriction, whereas the saturated [3.3.1]nonane analog has limited but non-zero rotational freedom [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 (computed) |
| Comparator Or Baseline | 3,9-Diazabicyclo[3.3.1]nonane (estimated ~0.5-1.0) |
| Quantified Difference | Approximately 0.7-1.2 log units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower XLogP3 predicts improved aqueous solubility and potentially reduced non-specific protein binding, making this scaffold more suitable for lead optimization requiring improved pharmacokinetic profiles.
- [1] PubChem. (2025). 3,9-Diazabicyclo[3.3.2]decan-10-one. Computed XLogP3-AA = -0.2. View Source
- [2] PubChem. (2025). 3,9-Diazabicyclo[3.3.2]decan-10-one. Rotatable Bond Count = 0. View Source
